molecular formula C14H16N4O4 B4307883 N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4307883
M. Wt: 304.30 g/mol
InChI Key: UKKLMWHZCVMESV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of an ethoxyphenyl group and a nitropyrazolyl group attached to a propanamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethoxyphenyl Intermediate: Starting with 2-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce a suitable leaving group, such as a halide.

    Formation of the Nitro-Pyrazole Intermediate: The nitro group can be introduced to a pyrazole ring through nitration reactions.

    Coupling Reaction: The ethoxyphenyl intermediate and the nitro-pyrazole intermediate can be coupled using a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both an ethoxy group and a nitro group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-3-22-13-7-5-4-6-12(13)16-14(19)10(2)17-9-11(8-15-17)18(20)21/h4-10H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKLMWHZCVMESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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